molecular formula C3H4ClN B14056955 (2s)-2-Chloropropanenitrile CAS No. 130233-20-4

(2s)-2-Chloropropanenitrile

Cat. No.: B14056955
CAS No.: 130233-20-4
M. Wt: 89.52 g/mol
InChI Key: JNAYPRPPXRWGQO-VKHMYHEASA-N
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Description

(2S)-2-Chloropropanenitrile is an organic compound with the molecular formula C3H4ClN It is a chiral molecule, meaning it has a non-superimposable mirror image

Preparation Methods

Synthetic Routes and Reaction Conditions

(2S)-2-Chloropropanenitrile can be synthesized through several methods. One common approach involves the reaction of (S)-2-chloropropanol with a cyanide source under basic conditions. The reaction typically proceeds as follows:

    Starting Material: (S)-2-chloropropanol

    Reagent: Sodium cyanide (NaCN)

    Solvent: Dimethyl sulfoxide (DMSO)

    Conditions: The reaction is carried out at room temperature for several hours.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-Chloropropanenitrile undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles, such as hydroxide ions or amines.

    Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous solution.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) in water.

Major Products Formed

    Nucleophilic Substitution: 2-hydroxypropanenitrile or 2-aminopropanenitrile.

    Reduction: 2-chloropropylamine.

    Hydrolysis: 2-chloropropanoic acid.

Scientific Research Applications

(2S)-2-Chloropropanenitrile has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds.

    Pharmaceuticals: It is used in the development of chiral drugs and as a building block for active pharmaceutical ingredients.

    Biological Studies: It is employed in the study of enzyme-catalyzed reactions and metabolic pathways.

    Industrial Applications: It is used in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of (2S)-2-Chloropropanenitrile depends on its specific application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical reactions. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2-Chloropropanenitrile: The non-chiral version of (2S)-2-Chloropropanenitrile.

    2-Bromopropanenitrile: Similar structure but with a bromine atom instead of chlorine.

    2-Fluoropropanenitrile: Similar structure but with a fluorine atom instead of chlorine.

Uniqueness

This compound is unique due to its chiral nature, which makes it valuable in the synthesis of enantiomerically pure compounds. Its specific reactivity and interactions in chemical and biological systems also distinguish it from other similar compounds.

Properties

CAS No.

130233-20-4

Molecular Formula

C3H4ClN

Molecular Weight

89.52 g/mol

IUPAC Name

(2S)-2-chloropropanenitrile

InChI

InChI=1S/C3H4ClN/c1-3(4)2-5/h3H,1H3/t3-/m0/s1

InChI Key

JNAYPRPPXRWGQO-VKHMYHEASA-N

Isomeric SMILES

C[C@@H](C#N)Cl

Canonical SMILES

CC(C#N)Cl

Origin of Product

United States

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